1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Overview
Description
Molecular Structure Analysis
The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .Physical And Chemical Properties Analysis
The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .Scientific Research Applications
Protection and Stability in Sulfamate Synthesis
1,1'-Sulfonylbis(2-methyl-1H-imidazole) plays a crucial role in the synthesis of sulfamates, which are significant in medicinal chemistry. A study by Reuillon et al. (2012) demonstrates its use in synthesizing protected sulfamates, which are stable against various agents, including oxidizing and reducing agents, bases, and nucleophiles. This stability is pivotal for multi-step synthesis processes in medicinal chemistry (Reuillon et al., 2012).
Synthesis of o-Sulfamidotriazobenzenes
In the work of Katritzky et al. (2007), 1,1'-Sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in the formation of these compounds (Katritzky et al., 2007).
Coordination Chemistry
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is involved in the synthesis and characterization of nickel complexes, as shown in a study by Bermejo et al. (2000). These complexes have potential applications in materials science and catalysis (Bermejo et al., 2000).
Ionic Liquid Synthesis
Zhang et al. (2003) describe the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the synthesis of room temperature ionic liquids (RTILs). These RTILs have various applications due to their unique properties like low volatility and high thermal stability (Zhang et al., 2003).
Diazotransfer Reagent
Goddard-Borger and Stick (2007) developed a diazotransfer reagent, imidazole-1-sulfonyl azide, using 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This reagent is crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, which are important in various chemical syntheses (Goddard-Borger & Stick, 2007).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDBNIIOIXGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456650 | |
Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
CAS RN |
489471-87-6 | |
Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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